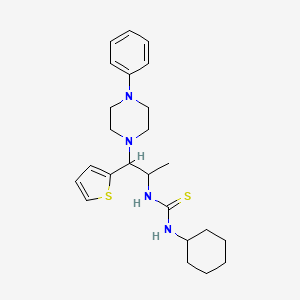

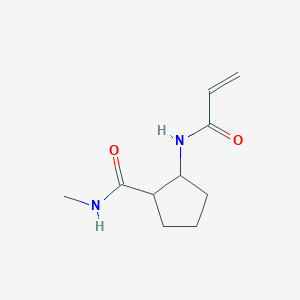

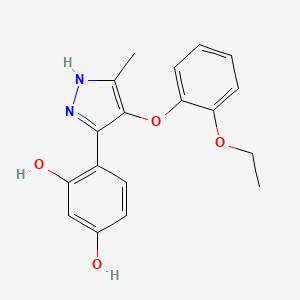

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of the protein tyrosine kinase (PTK) activity of epidermal growth factor receptor (EGFR). This compound has been studied extensively for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Anticancer Activity

Quinazolin-4(3H)-one derivatives have garnered attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations into its specific targets and pathways are ongoing .

Anti-inflammatory Properties

The quinazolinone scaffold has shown promise in modulating inflammatory responses. By targeting key enzymes (such as cyclooxygenases and lipoxygenases), this compound may suppress inflammation. Researchers are investigating its potential for treating inflammatory diseases, including arthritis and autoimmune disorders .

Antifibrotic Effects

Fibrosis is characterized by excessive tissue scarring and can lead to organ dysfunction. Some quinazolinone derivatives exhibit antifibrotic activity by inhibiting fibroblast proliferation and collagen deposition. These properties make them potential candidates for treating conditions like pulmonary fibrosis .

Organic Synthesis and Catalysis

Beyond biological applications, quinazolinones serve as versatile building blocks in organic synthesis. Researchers have explored their use in constructing complex molecules, such as heterocycles and natural product analogs. Additionally, catalytic protodeboronation of alkyl boronic esters using quinazolinone-based ligands has been investigated .

Sigma-Aldrich. “Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.” Link Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydroarylation of alkenes. Chemical Science, 2019, 10, 7687-7692. Link Synthesis of Novel 2-(Pyridin-2-yl)pyrimidine Derivatives as Anti-fibrotic Agents. Molecules, 2020, 25(22), 5226. Link : Ethyl 3-amino-3-(pyridin-2-yl)acrylate. Sigma-Aldrich. Link : Neuroprotective effects of quinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 2019, 29(23), 126729. Link

properties

IUPAC Name |

3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(12-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(11-23)27-17-10-20-7-8-21-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCCEJJSALKQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)